molecular formula C18H19FN2O2 B268840 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B268840
M. Wt: 314.4 g/mol
InChI Key: OTXSNWKIGRWNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of specific enzymes involved in cell growth and proliferation. It may also modulate the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide have been investigated in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, it has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in lab experiments is its potential as a novel anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide. One direction is to further investigate its mechanism of action in order to understand how it exerts its anticancer and anti-inflammatory effects. Another direction is to test its efficacy in vivo using animal models. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for other diseases besides cancer and inflammation.

Synthesis Methods

The synthesis of 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide can be achieved using various methods. One commonly used method involves the reaction of 2-fluoro-4-nitroaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with benzoyl chloride to obtain the final product.

Scientific Research Applications

2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as a novel anti-inflammatory agent.

properties

Product Name

2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-fluoro-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

OTXSNWKIGRWNIJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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